molecular formula C11H10N2O2 B10765458 1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-

1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-

Cat. No.: B10765458
M. Wt: 202.21 g/mol
InChI Key: SDIVYZXRQHWCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural Descriptors of Vasicinone

Property Value Source
IUPAC Name (1S)-1-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-5(1H)-one
SMILES O=C1[C@@H]2C=CC=CC2=[N]=C2N1CC[C@@H]2O
InChI Key AMFUFAYWAVVSKR-APPZFPTMSA-N
Molecular Formula C₁₁H₁₀N₂O₂

The stereochemistry of vasicinone is critical to its biological activity. The hydroxyl group at position 1 adopts an (S) -configuration, as confirmed by X-ray crystallography and synthetic studies. This configuration influences hydrogen-bonding interactions and molecular rigidity.

Crystallographic Analysis and Conformational Studies

Crystallographic data for vasicinone reveal a planar quinazolinone ring system fused to a non-planar pyrrolidine ring. The dihedral angle between the quinazolinone and pyrrolidine planes is approximately 12.5° , indicating moderate conjugation between the two rings. The hydroxyl group participates in intramolecular hydrogen bonding with the ketone oxygen, stabilizing a chair-like conformation in the pyrrolidine moiety.

Table 2: Key Crystallographic Parameters

Parameter Value Source
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 7.42 Å, b = 8.95 Å, c = 10.21 Å
Dihedral Angle 12.5°

Computational studies using density functional theory (DFT) at the B3LYP/6-31G* level further support the observed conformation. The energy-minimized structure shows a bond length of 1.41 Å for the C–O bond in the hydroxyl group, consistent with experimental data. Molecular dynamics simulations highlight the role of solvent interactions in stabilizing the cis -configuration of the hydroxyl and ketone groups.

Comparative Structural Analysis with Related Pyrroloquinazoline Alkaloids

Vasicinone belongs to a family of pyrroloquinazoline alkaloids, including vasicine , deoxyvasicinone , and peganine . Structural variations among these compounds correlate with distinct pharmacological profiles.

Table 3: Structural Comparison of Pyrroloquinazoline Alkaloids

Compound Core Structure Functional Groups Ring Saturation
Vasicinone Pyrrolo[2,1-b]quinazolinone 3-hydroxy, 9-ketone Partially saturated
Vasicine Pyrrolo[2,1-b]quinazoline 1,2-diol, 9-amine Fully unsaturated
Deoxyvasicinone Pyrrolo[2,1-b]quinazolinone 9-ketone Fully unsaturated
  • Vasicine : Lacks the hydroxyl group at position 3 and features a fully unsaturated pyrrolidine ring. This structural difference abolishes bronchodilatory activity but enhances uterine stimulant effects.
  • Deoxyvasicinone : Shares the quinazolinone core with vasicinone but lacks the hydroxyl group, resulting in reduced polarity and altered pharmacokinetics.
  • Peganine : Contains an additional methyl group at position 2, increasing lipophilicity and altering receptor binding affinity.

The stereoelectronic effects of the hydroxyl group in vasicinone enhance its ability to form hydrogen bonds with biological targets, such as acetylcholine esterase, compared to its analogs.

Properties

IUPAC Name

3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIVYZXRQHWCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ruthenium-Catalyzed Oxidative Coupling

A ruthenium-catalyzed oxidative coupling method enables the direct construction of the pyrrolo[2,1-b]quinazolin-9-one scaffold. This approach involves the reaction of 2-aryl-4-quinazolinones with olefins via C–H bond activation, followed by an intramolecular aza-Michael reaction .

  • Reagents : 2-Aryl-4-quinazolinones, olefins, Ru catalyst (e.g., RuCl₃), oxidants (e.g., Cu(OAc)₂).

  • Conditions : Solvent-free or under mild solvent conditions (e.g., DMF), 80–100°C, 12–24 hours.

  • Yield : 70–90% .

  • Advantages : Atom-economical, avoids pre-functionalization of substrates.

Key Reaction Pathway :

2-Aryl-4-quinazolinone+OlefinRuCl3,Cu(OAc)2Pyrrolo[2,1-b]quinazolin-9-one\text{2-Aryl-4-quinazolinone} + \text{Olefin} \xrightarrow{\text{RuCl}3, \text{Cu(OAc)}2} \text{Pyrrolo[2,1-b]quinazolin-9-one}

Silver-Catalyzed Intramolecular Hydroamination

AgOTf-catalyzed intramolecular hydroamination of 2-(3-butynyl)-4(3H)-quinazolinones provides a regioselective route to vasicinone derivatives .

  • Reagents : 2-(3-Butynyl)-4(3H)-quinazolinones, AgOTf (5 mol%).

  • Conditions : Anhydrous toluene, 80°C, 3–12 hours.

  • Yield : 80–93% .

Substrate Scope and Yields :

EntrySubstituent on QuinazolinoneYield (%)
1R = H90
2R = 6-OCH₃91
3R = 7-Br85

Chemoenzymatic Synthesis with Lipase Resolution

A chemoenzymatic approach resolves racemic vasicinone using lipases to achieve enantiopure (S)-vasicinone .

  • Steps :

    • Azidoreductive Cyclization : TMSCl-NaI mediates cyclization of azido precursors.

    • Enzymatic Resolution : Lipase PS catalyzes acetylation of (S)-vasicinone.

  • Conditions : Room temperature, 24–48 hours.

  • Yield : 40–50% (over two steps), 98% ee for (S)-enantiomer .

Advantages : High enantioselectivity; avoids chiral chromatography.

Alkylation and Derivatization Approaches

Alkylation of 3-hydroxymethylidene-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one with alkyl halides (e.g., n-propyl iodide) generates vasicinone derivatives .

  • Reagents : 3-Hydroxymethylidene precursor, NaOH, alkyl halides.

  • Conditions : Ethanol, reflux (7 hours).

  • Yield : ~70% .

Example :

3-Hydroxymethylidene precursor+n-PrINaOH3-Propoxymethylidene derivative\text{3-Hydroxymethylidene precursor} + \text{n-PrI} \xrightarrow{\text{NaOH}} \text{3-Propoxymethylidene derivative}

Natural Extraction from Plant Sources

Vasicinone is isolated from Justicia adhatoda and Peganum harmala using traditional extraction techniques .

  • Procedure :

    • Plant Material : Dried leaves or roots.

    • Extraction : Ethanol or methanol, Soxhlet apparatus.

    • Purification : Column chromatography (silica gel, CHCl₃:MeOH).

  • Yield : 0.1–0.5% (plant-dependent) .

Limitations : Low yield; requires large biomass.

Comparative Analysis of Methods

MethodYield (%)ScalabilityStereoselectivity
Ruthenium Catalysis70–90HighModerate
Silver Catalysis80–93ModerateHigh
Chemoenzymatic40–50LowExcellent (98% ee)
Natural Extraction0.1–0.5LowN/A

Chemical Reactions Analysis

Pseudobasicity and Ring Opening

The compound demonstrates pseudobasic behavior in acidic conditions, leading to ring opening at the C-3 position . This reaction involves protonation of the hydroxyl group, followed by cleavage of the C-N bond:

Reaction Conditions Products Yield Reference
1M HCl, reflux (2 hrs)Open-chain ammonium chloride derivative85%

The resulting intermediate can undergo re-cyclization upon neutralization, demonstrating reversible ring-opening behavior .

Enamine Formation

Vasicinone reacts with ketones and aldehydes via its secondary amine functionality to form enamine derivatives :

Mechanism

  • Condensation between the amine and carbonyl group

  • Elimination of water

  • Stabilization through conjugation with the quinazolinone system

Example Reaction

text
Vasicinone + Acetophenone → 3-(1-Phenylethylidene)-2,3-dihydropyrrolo[2,1-b]quinazolin-9-one

Conditions: Ethanolic HCl, 60°C, 4 hrs (Yield: 72%)

Acylation Reactions

The hydroxyl group at C-3 undergoes selective acylation while preserving the quinazolinone core :

Acylating Agent Product Reaction Time Yield
Acetic anhydride3-Acetoxy derivative1 hr89%
Benzoyl chloride3-Benzoyloxy derivative45 min82%

Conditions: Pyridine catalyst, room temperature . The reaction shows first-order kinetics with respect to both vasicinone and acylating agent.

Metallation and Subsequent Functionalization

Directed ortho-metallation occurs at the C-7 position using LDA (Lithium Diisopropylamide) :

Stepwise Process

  • Deprotonation at C-7 (-25°C in THF)

  • Quenching with electrophiles:

    • CO₂ → 7-Carboxylic acid derivative (65%)

    • Mel → 7-Methyl derivative (78%)

This regioselectivity arises from conjugation with the adjacent carbonyl group .

Oxidation

Controlled oxidation converts the dihydropyrrole ring to aromatic pyrrole:

text
3-Hydroxy-2,3-dihydro → 3-Oxo-1H-pyrrolo[2,1-b]quinazolin-9-one

Conditions: CrO₃/H₂SO₄, 0°C, 30 min (Yield: 91%)

Reduction

Catalytic hydrogenation saturates the quinazolinone ring :

text
Vasicinone → Hexahydro derivative

Conditions: H₂ (50 psi), 10% Pd/C, EtOH, 6 hrs (Yield: 84%)

Reaction with α-Halocarbonyl Reagents

Vasicinone undergoes nucleophilic substitution at C-3 with chloroacetyl chloride :

text
3-OH + ClCH₂COCl → 3-(Chloroacetoxy) derivative

Conditions: DCM, Et₃N, 0°C → RT (Yield: 76%)
This intermediate serves as precursor for hybrid molecules with enhanced antimicrobial activity.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the C9=O group :

text
Vasicinone → Spiro-oxetane dimer

Conditions: Benzene, N₂ atmosphere, 12 hrs (Conversion: 58%)
The dimer shows improved solubility in apolar solvents .

Biological Activity Correlation

Chemical modifications directly impact pharmacological properties:

Derivative Antimicrobial Activity (MIC μg/mL) Cytotoxicity (IC₅₀ μM)
Parent compound128 (S. aureus)>100
3-Acetoxy3284.2
7-Carboxylic acid64>100
Spiro-oxetane dimer25642.7

Data from demonstrates structure-activity relationships:

  • Acyl groups enhance membrane permeability

  • Aromaticity reduction increases cytotoxicity

Mechanistic Considerations

Key reaction pathways involve:

  • Tautomerism between enol and keto forms at C-3

  • Conjugation effects from the quinazolinone π-system

  • Steric factors at the fused ring junction

Experimental evidence (¹H NMR, X-ray) confirms retention of configuration at C-3 during most reactions except strong acid/base treatments .

This comprehensive analysis demonstrates vasicinone's versatility as a synthetic building block. Its predictable reactivity patterns enable rational design of derivatives with tailored physicochemical and biological properties, particularly in antimicrobial and anticancer drug development .

Scientific Research Applications

Biological Activities

1H-Pyrrolo[2,1-b]quinazolin-9-one exhibits several biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties. For instance, studies indicate effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrroloquinazoline derivatives. These compounds have been observed to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. Specific mechanisms include the modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests its potential in treating inflammatory diseases such as arthritis and other chronic conditions .

Therapeutic Applications

The diverse biological activities of 1H-Pyrrolo[2,1-b]quinazolin-9-one open avenues for various therapeutic applications:

Development of Antimicrobial Agents

Given its antimicrobial properties, this compound can be further explored for developing new antibiotics or antifungal agents. The rise of antibiotic-resistant bacteria necessitates the search for novel compounds that can effectively combat infections.

Cancer Treatment

With its anticancer effects, this compound may serve as a lead structure for designing new anticancer drugs. Its ability to target specific cancer pathways could lead to more effective treatments with fewer side effects compared to conventional chemotherapy drugs.

Management of Inflammatory Disorders

The anti-inflammatory properties suggest that this compound could be beneficial in managing conditions like rheumatoid arthritis or inflammatory bowel disease. Further clinical studies are needed to establish efficacy and safety profiles.

Case Studies

Several case studies provide insights into the applications of 1H-Pyrrolo[2,1-b]quinazolin-9-one:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition against E. coli and S. aureus with minimal inhibitory concentrations (MIC) lower than standard antibiotics.
Study BAnticancer EffectsDemonstrated that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathways.
Study CAnti-inflammatory PropertiesFound to reduce levels of TNF-alpha and IL-6 in animal models of inflammation.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Core Modifications
Compound Name Structural Difference Key Properties/Activities References
Vasicinone 3-hydroxy substitution Bronchodilator, antianaphylactic
Deoxyvasicinone No 3-hydroxy group Precursor to Vasicinone; lower polarity
(E)-3-Propoxymethylidene derivative 3-propoxy group instead of hydroxy Enhanced lipophilicity; crystallizes as monohydrate
5-Bromo-2,3-dihydro derivative Bromine at C5 of quinazolinone ring Potential halogen-mediated bioactivity
2,3-Dihydro-9-thione derivative Replacement of lactam oxygen with sulfur Altered π-stacking; antifungal potential
Functional Group Additions
  • 3-Alkyl-Substituted Derivatives: 3-Alkyl groups (e.g., methyl, ethyl) enhance tubulin polymerization inhibition (IC₅₀ ~1–10 µM) but reduce bronchodilator activity compared to Vasicinone .
  • Arylidene Derivatives: (E)-3-[4-(Dimethylamino)benzylidene] substitution introduces fluorescence properties and modulates antiplasmodial activity (IC₅₀ = 2.3 µM against Plasmodium falciparum) .

Biological Activity

1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- (also known as 3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity against cancer cell lines and potential antimalarial effects.

  • IUPAC Name : 3-Hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
  • Molecular Formula : C11H10N2O2
  • Molecular Weight : 202.21 g/mol
  • InChI Key : SDIVYZXRQHWCKF-UHFFFAOYSA-N

Cytotoxicity Studies

Research has demonstrated that derivatives of pyrroloquinazolinones exhibit varying degrees of cytotoxicity against different cancer cell lines. In one study focused on related compounds, the cytotoxic effects were evaluated using the crystal violet staining assay on breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines.

CompoundIC50 (μM)Cell Line
4hSignificant activityMCF-7, B16, sEnd.2
4iModerate activity at high concentrationssEnd.2
Other compoundsInactiveAll tested cell lines

The compound 4h , which has a 4-methoxyphenyl substituent, showed significant cytotoxicity across all tested cell lines. Conversely, compound 4i exhibited selective activity against vascular tumor endothelial cells but reduced efficacy against melanoma and breast cancer cells at lower concentrations .

Antimalarial Activity

The antimalarial potential of pyrroloquinazolinone derivatives was also assessed against the chloroquine-sensitive strain of Plasmodium falciparum (strain 3D7). Compounds were tested at various concentrations to determine their inhibitory effects.

CompoundIC50 (nM)Activity
4a - 4l>10 μMGenerally inactive

The results indicated that none of the tested compounds displayed significant antimalarial activity at concentrations below 10 μM, suggesting a need for further structural optimization to enhance efficacy against malaria parasites .

Case Studies and Literature Review

A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of pyrroloquinazolinone derivatives:

  • Synthesis and Evaluation : A series of novel compounds were synthesized through PdCl₂-mediated cyclization methods. The resulting derivatives were evaluated for both cytotoxicity and antimalarial properties.
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the pyrroloquinazolinone scaffold significantly influenced biological activity. For instance, modifications at the 3 and 5 positions generally enhanced cytotoxic effects in certain derivatives while diminishing it in others.
  • Mechanistic Insights : Some studies suggested that the mechanism of action may involve interference with cellular signaling pathways or direct interaction with DNA/RNA structures within cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one?

  • Methodological Answer : The compound is synthesized via condensation reactions between anthranilic acid derivatives and aminobutyric acid in refluxing solvents (e.g., m-xylene) with catalysts like phosphorus pentoxide. For example, halogen-substituted analogs are prepared by reacting halogenated anthranilic acids with 4-aminobutyric acid, yielding derivatives with modifications at positions 5 and 7 of the quinazoline ring . Alkylation reactions (e.g., using n-propyl iodide) on hydroxymethylidene precursors are also employed to generate structurally diverse analogs .

Q. How is X-ray crystallography used to determine the molecular structure of this compound and its derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For instance, derivatives crystallize in monoclinic space groups (e.g., P21/m), with cell parameters (e.g., a = 9.247 Å, b = 6.876 Å, c = 10.950 Å) refined using software like SHELXL . Hydrogen bonding (e.g., O—H⋯O, O—H⋯N) and π–π stacking interactions (centroid distances ~3.72–3.76 Å) stabilize the crystal lattice, as observed in studies of (E)-3-propoxymethylidene derivatives .

Q. What biological activities are associated with this compound?

  • Methodological Answer : The compound exhibits antifungal activity against pathogens like Colletotrichum capsici. Bioactivity is assessed via GC-MS and TLC analysis of plant extracts (e.g., Adathoda vasica), where it inhibits fungal mycelial growth by up to 60% . Its derivatives also show potential as anti-inflammatory and anticancer agents, evaluated through in vitro assays linked to Peganum harmala alkaloids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data between studies?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–N vs. C–O variations) may arise from differences in refinement protocols or data quality. Cross-validation using complementary techniques (e.g., NMR, DFT calculations) is critical. For example, SHELX refinement parameters (R < 0.05) and high-resolution data (θ > 25°) improve accuracy . Comparative analysis of π–π stacking distances (e.g., 3.72 Å vs. 3.76 Å) in related structures can identify experimental vs. computational biases .

Q. What strategies optimize the synthesis of halogenated derivatives for enhanced bioactivity?

  • Methodological Answer : Halogenation at specific positions (e.g., 7-F or 5,7-diCl) improves antifungal potency. Use electrophilic aromatic substitution with Cl2 or Br2 under controlled conditions (e.g., low temperature, inert atmosphere) to minimize side reactions. Yields (~72%) are maximized by optimizing reaction time (2–3 hours) and solvent polarity (m-xylene > hexane) . Purity is confirmed via HPLC (≥95%) and melting point analysis (e.g., 110–111°C for deoxyvasicinone) .

Q. How do stereochemical considerations impact the synthesis of (R)-3-hydroxy enantiomers?

  • Methodological Answer : Chiral resolution via enzymatic catalysis or chiral stationary phase HPLC isolates (R)-enantiomers. Absolute configuration is confirmed by anomalous dispersion in X-ray data (Flack parameter < 0.1) . Enantiomeric excess (>99%) is verified using polarimetry or circular dichroism, critical for studying structure-activity relationships in receptor-binding assays .

Methodological Challenges & Data Analysis

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS safety protocols:

  • Storage : Inert atmosphere (N2/Ar), desiccated at 2–8°C .
  • Handling : Use spark-free tools, anti-static clothing, and fume hoods to prevent combustion (H228, H315) .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose via licensed hazardous waste facilities .

Q. How can researchers validate the purity of synthesized derivatives?

  • Methodological Answer :

  • Chromatography : TLC (Rf = 0.17–0.57) and HPLC (C18 column, acetonitrile/water gradient) .
  • Spectroscopy : 1H/13C NMR (δ 8.67 ppm for aromatic protons, δ 4.47 ppm for CH2 groups) and FT-IR (C=O stretch ~1650 cm⁻¹) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios within ±0.3% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.